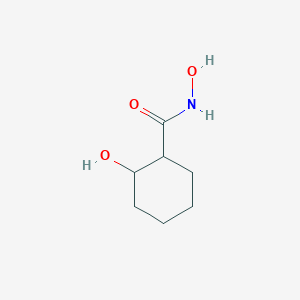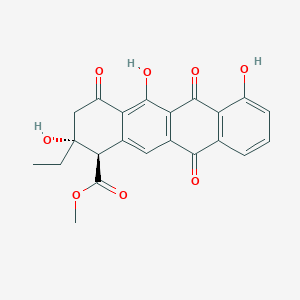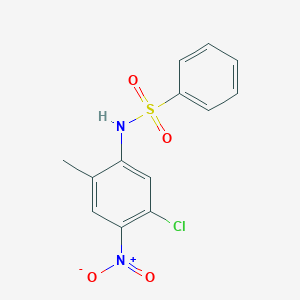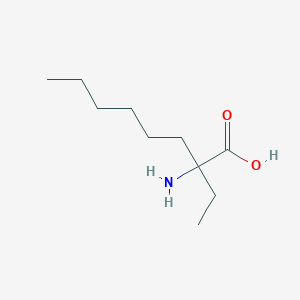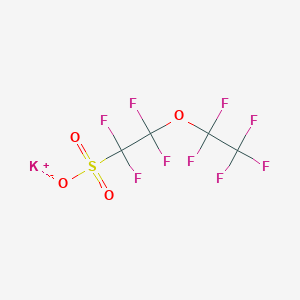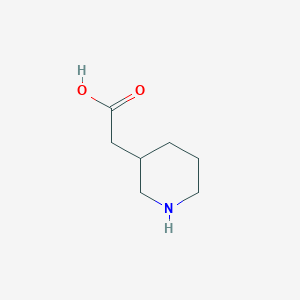
3-Propylpyrrolidin
Übersicht
Beschreibung
3-Propylpyrrolidine (3-PP) is an organic compound that belongs to the class of pyrrolidines. It is a cyclic amine consisting of a five-membered ring of four carbon atoms and one nitrogen atom. 3-PP is a colorless liquid at room temperature and is soluble in most organic solvents. It has a distinct odor and is used as a flavoring agent in food and beverages. 3-PP has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“3-Propylpyrrolidin” wird in verschiedenen Bereichen der Forschung eingesetzt, darunter die chemische Synthese . Es kann als Baustein bei der Synthese komplexerer Moleküle eingesetzt werden. Die Eigenschaften von “this compound”, wie z. B. sein Molekulargewicht und seine Reinheit, machen es für den Einsatz in chemischen Reaktionen geeignet .
Materialwissenschaft
Im Bereich der Materialwissenschaft kann “this compound” bei der Entwicklung neuer Materialien eingesetzt werden . Seine einzigartige chemische Struktur kann zu den Eigenschaften des resultierenden Materials beitragen .
Chromatographie
“this compound” kann auch in der Chromatographie eingesetzt werden, einer Methode zur Trennung von Gemischen . Seine Eigenschaften können den Trennungsprozess beeinflussen und machen es zu einem nützlichen Werkzeug in diesem Bereich .
Analytische Forschung
In der analytischen Forschung kann “this compound” als Standard oder Reagenz verwendet werden . Seine bekannten Eigenschaften können bei der Analyse anderer Verbindungen oder Reaktionen helfen .
Arzneimittelforschung
Der Pyrrolidinring, der in “this compound” vorhanden ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Der Pyrrolidinring trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale Abdeckung aufgrund der Nicht-Planarität des Rings
Wirkmechanismus
Target of Action
3-Propylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, in general, are known to interact with various biological targets leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrolidine alkaloids have been shown to exert a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of pyrrolidine alkaloids .
Safety and Hazards
The safety information for 3-Propylpyrrolidine indicates that it is dangerous. The hazard statements include H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Zukünftige Richtungen
Pyrrolidine, the core structure in 3-Propylpyrrolidine, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the study of compounds like 3-Propylpyrrolidine could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Biochemische Analyse
Biochemical Properties
Pyrrolidine, the parent compound of 3-Propylpyrrolidine, is known to be involved in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . It is plausible that 3-Propylpyrrolidine may interact with similar enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Pyrrolidine alkaloids, however, have been shown to have significant effects on cell proliferation and the Warburg effect in bladder cancer cells
Eigenschaften
IUPAC Name |
3-propylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKEXKTXWGBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505626 | |
| Record name | 3-Propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116632-47-4 | |
| Record name | 3-Propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper provided?
A1: The research paper primarily focuses on the synthesis process and determination of the absolute configuration for both 3-ethylpyrrolidine and 3-propylpyrrolidine. [] The authors detail the chemical reactions and analytical techniques employed to achieve these objectives, without delving into the potential applications or biological activities of these compounds.
Q2: Is there any information available in the research about the structural characterization of 3-Propylpyrrolidine?
A2: While the paper doesn't explicitly provide spectroscopic data like NMR or IR, it confirms the successful synthesis of 3-propylpyrrolidine. [] Based on this, we can deduce its molecular formula to be C7H15N and its molecular weight to be 113.21 g/mol.
Q3: Does the paper discuss any potential applications of 3-Propylpyrrolidine?
A3: No, the research article solely focuses on the synthesis and absolute configuration determination of 3-ethylpyrrolidine and 3-propylpyrrolidine. [] It does not explore or speculate on potential applications, biological activities, or other properties of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



